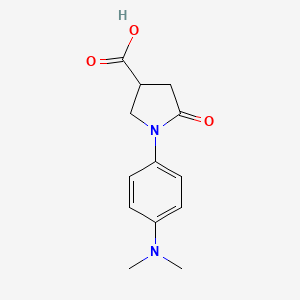
1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid (DMAPO) is an organic compound that is widely used in the fields of synthetic organic chemistry and biochemistry. It is a versatile reagent and has been used in a variety of applications, including the synthesis of natural products, the preparation of polymers, and the study of enzyme mechanisms. DMAPO is also used in the synthesis of a variety of drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents.
Scientific Research Applications
Chemical Structure Analysis and Synthesis
1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been extensively studied for their chemical structures and synthesis methods. For instance, Singh, Rawat, and Sahu (2014) explored the structure of a pyrrole derivative, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, using spectroscopic techniques and theoretical findings, indicating potential for new heterocyclic compound formation (Singh, Rawat, & Sahu, 2014). Similarly, Mickevičius et al. (2009) synthesized and analyzed derivatives of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, showcasing their potential in forming new chemical structures (Mickevičius et al., 2009).
Antimicrobial and Anticancer Potential
Kairytė et al. (2022) demonstrated that 5-oxopyrrolidine derivatives, including 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, show promising antimicrobial and anticancer activities. Specifically, some derivatives exhibited potent activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022). This suggests a significant application in developing new pharmaceutical compounds targeting cancer and multidrug-resistant pathogens.
Catalysis and Chemical Reactions
The compound and its derivatives have been studied for their roles in catalysis. Meng et al. (2015) explored the use of 4-(Dimethylamino)pyridine in the iodolactonisation of γ,δ-unsaturated carboxylic acids, demonstrating its effectiveness as a catalyst (Meng, Liu, Liu, & Wang, 2015). This highlights the compound's utility in facilitating specific chemical reactions, potentially leading to the synthesis of new organic compounds.
Spectroscopic and Quantum Mechanical Studies
Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using various techniques. This study contributes to understanding the molecular and electronic structure of such compounds, which is crucial for their application in material science and chemistry (Devi, Bishnoi, & Fatma, 2020).
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14(2)10-3-5-11(6-4-10)15-8-9(13(17)18)7-12(15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMUIFKSGREXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387833 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
346644-26-6 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




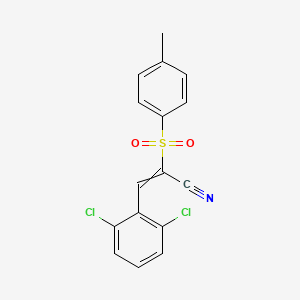
![2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide](/img/structure/B1364004.png)
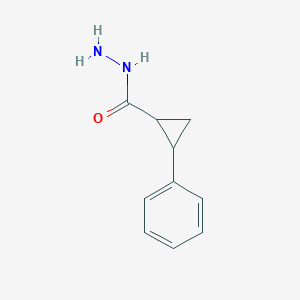
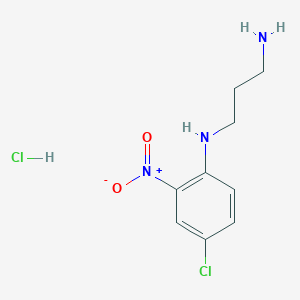
![(4-Fluorophenyl)-[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B1364013.png)

![2-[[(3-bromobenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1364022.png)
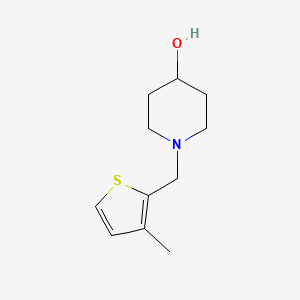
![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)

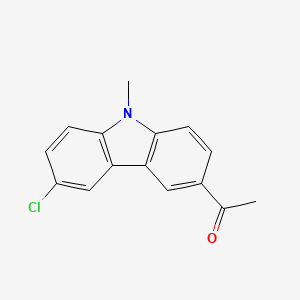
![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)
![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)